Clorhidrato de sinefrina

Descripción general

Descripción

El clorhidrato de sinefrina es un alcaloide natural que se encuentra en ciertas plantas y animales. Se extrae comúnmente de la naranja amarga (Citrus aurantium) y es conocido por sus efectos adrenérgicos, que son similares a los de la epinefrina y la norepinefrina. El this compound se utiliza a menudo en suplementos dietéticos para la pérdida de peso y el aumento de la energía debido a sus propiedades termogénicas .

Aplicaciones Científicas De Investigación

El clorhidrato de sinefrina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos sobre el metabolismo celular y la producción de energía.

Medicina: Se investiga por su potencial para la pérdida de peso, la reducción de grasa y como tratamiento para la hipotensión.

Industria: Se utiliza en la formulación de suplementos dietéticos y como conservante natural en productos alimenticios

Safety and Hazards

Direcciones Futuras

Synephrine has been extensively studied for its potential molecular targets and mechanisms of action . It has been used as a dietary supplement for weight loss/body fat reduction . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .

Mecanismo De Acción

El clorhidrato de sinefrina ejerce sus efectos principalmente a través de la activación de los receptores adrenérgicos. Estimula los receptores adrenérgicos beta-3, lo que lleva a un aumento de la lipólisis y la termogénesis. Esto da como resultado un mayor gasto energético y oxidación de las grasas. Además, se ha demostrado que el this compound aumenta la tasa metabólica en reposo, lo que contribuye a sus efectos de pérdida de peso .

Análisis Bioquímico

Biochemical Properties

Synephrine Hydrochloride plays a significant role in biochemical reactions. It is a non-specific agonist of β-adrenergic receptors, which are well-known regulators of lipolysis . The presence of a hydroxyl group in the Synephrine Hydrochloride molecule and the lack of a methyl group on the side chain modifies its stereochemistry and impairs the interaction with proteins .

Cellular Effects

Synephrine Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by stimulating the cardiovascular system, resulting in increased heart rate and blood pressure . It also reduces the production of reactive oxygen species (ROS) released by neutrophils, a type of white blood cell found at sites of inflammation, by inhibiting the enzyme NADPH oxidase .

Molecular Mechanism

The mechanism of action of Synephrine Hydrochloride is primarily through its interaction with α1-adrenergic receptors . This interaction leads to vasoconstriction, thereby increasing blood pressure . It also has a longer-acting adrenergic effect compared to norepinephrine .

Temporal Effects in Laboratory Settings

Over time, Synephrine Hydrochloride has been observed to induce dose-dependent portal hypotensive effects after acute intravenous infusion

Dosage Effects in Animal Models

In animal models, the effects of Synephrine Hydrochloride vary with different dosages. For instance, it has been shown to ameliorate the hyperdynamic state in portal hypertensive rats . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways of Synephrine Hydrochloride involve several enzymes and cofactors. The biosynthesis of Synephrine Hydrochloride in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → Synephrine Hydrochloride, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de sinefrina se puede sintetizar mediante varios métodos. Un método común implica la reacción de fenol con N-metilamino acetonitrilo clorhidrato en presencia de cloruro de zinc anhidro. La reacción se lleva a cabo en dicloruro de etileno a una temperatura controlada de 10°C. El producto se purifica luego mediante recristalización con metanol .

Métodos de producción industrial

En entornos industriales, el this compound se produce utilizando rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alta capacidad y control preciso de la temperatura para garantizar un alto rendimiento y pureza. El producto final a menudo se somete a rigurosas medidas de control de calidad, incluido el análisis de cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de sinefrina sufre diversas reacciones químicas, que incluyen:

Oxidación: La sinefrina se puede oxidar para formar las quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidro.

Sustitución: La sinefrina puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las condiciones a menudo implican el uso de ácidos o bases fuertes para facilitar las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de la sinefrina, como la acetilsinefrina y otros compuestos fenólicos sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Fenilefrina: Similar en estructura pero se utiliza principalmente como descongestionante y vasoconstrictor.

Efedrina: Otro alcaloide con efectos adrenérgicos similares pero con un mayor riesgo de efectos secundarios cardiovasculares.

Octopamina: Comparte similitudes estructurales y también se utiliza por sus propiedades estimulantes

Unicidad

El clorhidrato de sinefrina es único debido a su activación selectiva de los receptores adrenérgicos beta-3, lo que minimiza los efectos secundarios cardiovasculares en comparación con otros compuestos adrenérgicos. Esto lo convierte en una alternativa más segura para la pérdida de peso y el aumento de la energía .

Propiedades

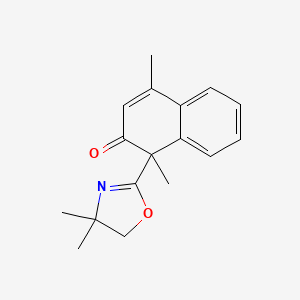

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975251 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-28-4 | |

| Record name | Synephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)

![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)

![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)